

A Side-by-Side Comparison of Kinase Inhibitors: Kenpaullone and 2-Cyanoethylalsterpaullone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyanoethylalsterpaullone

Cat. No.: B1664802

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two well-characterized kinase inhibitors, Kenpaullone and its derivative, **2-Cyanoethylalsterpaullone**. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies in areas such as cancer biology, neuroscience, and stem cell research.

At a Glance: Key Differences and Structures

Kenpaullone and **2-Cyanoethylalsterpaullone** belong to the paullone family of ATP-competitive kinase inhibitors. While both compounds target Glycogen Synthase Kinase 3 β (GSK-3 β) and Cyclin-Dependent Kinases (CDKs), structural modifications on the alsterpaullone scaffold give rise to differences in potency and selectivity.

| Feature | Kenpaullone | 2-Cyanoethylalsterpaullone |
|------------------------|---|---|
| Primary Targets | GSK-3 β , CDK1, CDK2, CDK5 | GSK-3 β , CDK1 |
| Potency | Potent inhibitor of GSK-3 β and several CDKs. | Exceptionally potent inhibitor of GSK-3 β and CDK1. |
| Key Structural Feature | Bromo-substituted indolo[3,2-d][1]benzazepinone | 2-cyanoethyl group on the alsterpaullone core |

Quantitative Comparison of Kinase Inhibition

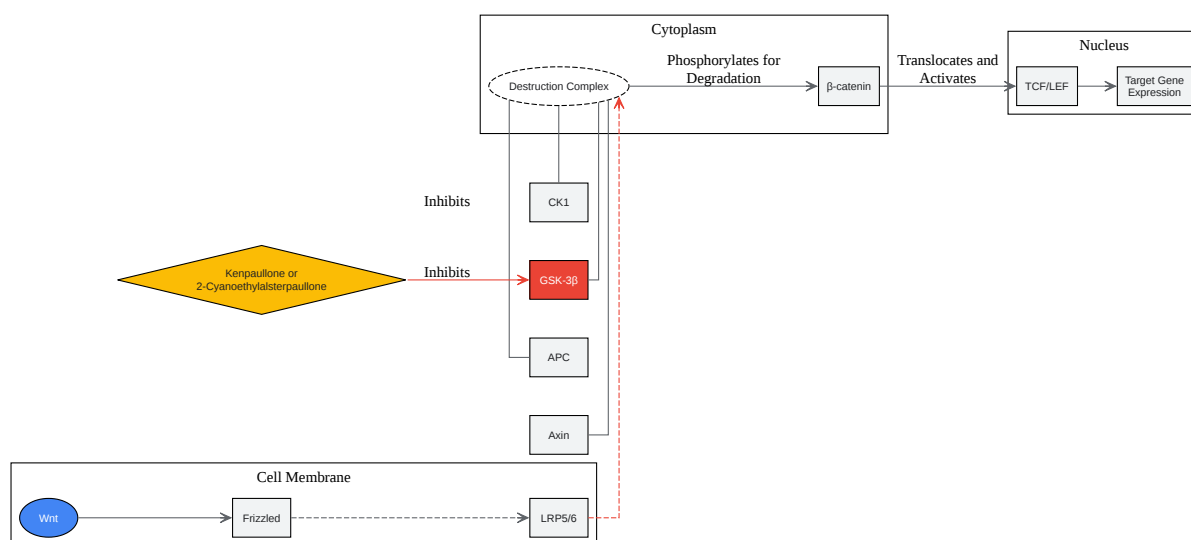
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Kenpauellone and **2-Cyanoethylalsterpauellone** against a panel of kinases. This data highlights the potency and selectivity of each compound.

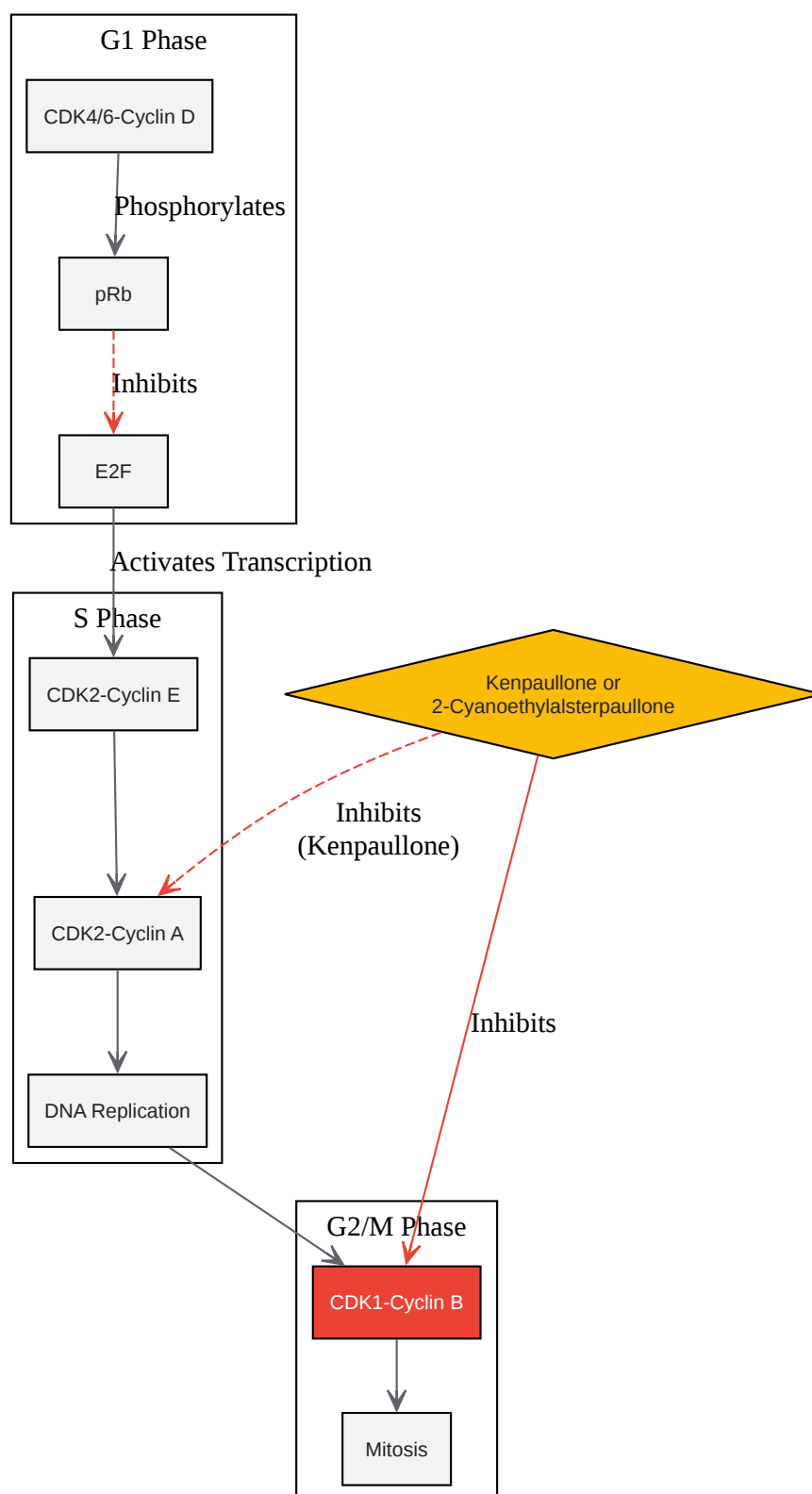
| Kinase | Kenpauellone IC50 (μM) | 2-Cyanoethylalsterpauellone IC50 (nM) | Alsterpauellone IC50 (μM) |
|-----------------|------------------------|---------------------------------------|---------------------------|
| GSK-3β | 0.23[2][3] | 0.8[4] | 0.11 |
| CDK1/cyclin B | 0.4[2] | 0.23[4] | 0.035[5] |
| CDK2/cyclin A | 0.68[2] | Not Reported | 0.08 |
| CDK2/cyclin E | 7.5[2] | Not Reported | Not Reported |
| CDK5/p25 | 0.85[2] | Not Reported | Not Reported |
| c-Src | 15[2] | Not Reported | Not Reported |
| Casein Kinase 2 | 20[2] | Not Reported | Not Reported |
| ERK1 | 20[2] | Not Reported | Not Reported |
| ERK2 | 9[2] | Not Reported | Not Reported |
| Lck | Not Reported | Not Reported | 0.47 |

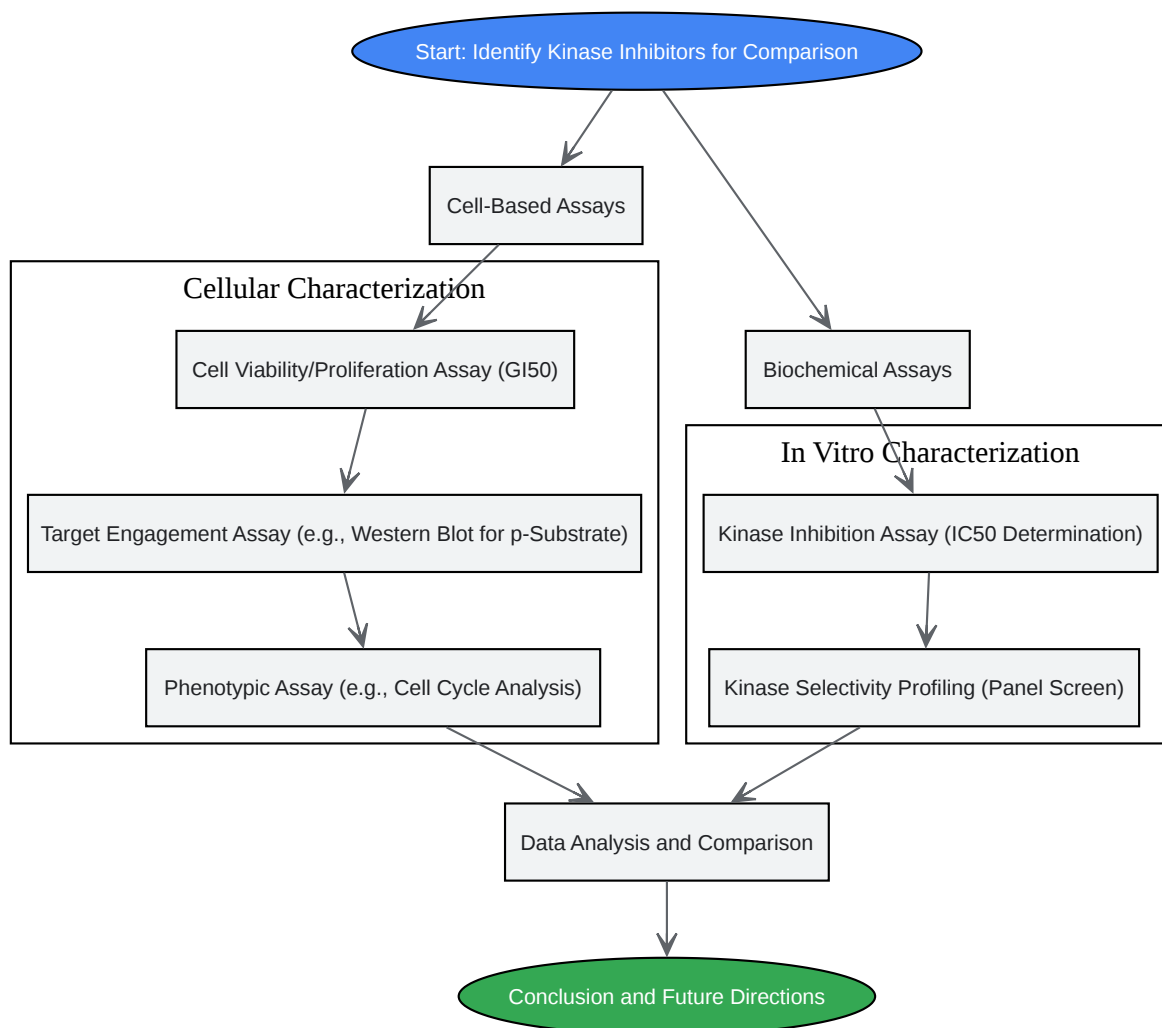
Note: Data for Alsterpauellone, the parent compound of **2-Cyanoethylalsterpauellone**, is included for a broader selectivity context as comprehensive kinase panel data for **2-Cyanoethylalsterpauellone** is limited.

Signaling Pathway Inhibition

Both Kenpauellone and **2-Cyanoethylalsterpauellone** exert their effects by inhibiting key kinases involved in cell cycle regulation and cellular metabolism. The following diagrams illustrate their points of intervention in the GSK-3β and CDK/Cell Cycle pathways.







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- To cite this document: BenchChem. [A Side-by-Side Comparison of Kinase Inhibitors: Kenpaullone and 2-Cyanoethylalsterpaullone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664802#side-by-side-comparison-of-kenpaullone-and-2-cyanoethylalsterpaullone]

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